(S)-2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethanamine (S)-2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethanamine
Brand Name: Vulcanchem
CAS No.: 1213368-14-9
VCID: VC8393988
InChI: InChI=1S/C9H7F6N/c10-8(11,12)6-3-1-2-5(4-6)7(16)9(13,14)15/h1-4,7H,16H2/t7-/m0/s1
SMILES: C1=CC(=CC(=C1)C(F)(F)F)C(C(F)(F)F)N
Molecular Formula: C9H7F6N
Molecular Weight: 243.15 g/mol

(S)-2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethanamine

CAS No.: 1213368-14-9

Cat. No.: VC8393988

Molecular Formula: C9H7F6N

Molecular Weight: 243.15 g/mol

* For research use only. Not for human or veterinary use.

(S)-2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethanamine - 1213368-14-9

Specification

CAS No. 1213368-14-9
Molecular Formula C9H7F6N
Molecular Weight 243.15 g/mol
IUPAC Name (1S)-2,2,2-trifluoro-1-[3-(trifluoromethyl)phenyl]ethanamine
Standard InChI InChI=1S/C9H7F6N/c10-8(11,12)6-3-1-2-5(4-6)7(16)9(13,14)15/h1-4,7H,16H2/t7-/m0/s1
Standard InChI Key TYGZOSNZKNDNRT-ZETCQYMHSA-N
Isomeric SMILES C1=CC(=CC(=C1)C(F)(F)F)[C@@H](C(F)(F)F)N
SMILES C1=CC(=CC(=C1)C(F)(F)F)C(C(F)(F)F)N
Canonical SMILES C1=CC(=CC(=C1)C(F)(F)F)C(C(F)(F)F)N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The molecular structure of (S)-2,2,2-trifluoro-1-(3-(trifluoromethyl)phenyl)ethanamine comprises a chiral ethanamine core substituted with two trifluoromethyl groups: one on the ethyl carbon and another at the meta position of the phenyl ring. The (S)-configuration at the chiral center is critical for its stereoselective interactions in biological systems. The structural formula is represented as:

Chemical Formula: C9H7F6N\text{C}_9\text{H}_7\text{F}_6\text{N}
Molecular Weight: 243.15 g/mol (free base) , 279.61 g/mol (hydrochloride salt)

The trifluoromethyl groups induce strong electron-withdrawing effects, polarizing the molecule and influencing its reactivity.

Enantiomeric Forms

The compound exists as enantiomers due to its chiral center. The (R)-enantiomer, documented as a hydrochloride salt (CAS 1391469-75-2), shares identical physical properties but differs in optical activity and biological activity .

Table 1: Comparative Properties of (S)- and (R)-Enantiomers

Property(S)-Enantiomer (Free Base)(R)-Enantiomer (Hydrochloride)
Molecular FormulaC9H7F6N\text{C}_9\text{H}_7\text{F}_6\text{N}C9H8ClF6N\text{C}_9\text{H}_8\text{ClF}_6\text{N}
Molecular Weight (g/mol)243.15 279.61
PubChem CIDN/A74889966
Optical RotationNot reported[α]D20[α]_D^{20}: Unspecified

Synthesis and Manufacturing

Synthetic Routes

The synthesis of (S)-2,2,2-trifluoro-1-(3-(trifluoromethyl)phenyl)ethanamine typically involves asymmetric catalysis or chiral resolution to achieve the desired (S)-configuration. Key steps include:

  • Friedel-Crafts Acylation: Introduction of the trifluoromethyl group to the phenyl ring using trifluoroacetic anhydride.

  • Reductive Amination: Reaction of the trifluoromethylated ketone with ammonia or a chiral amine precursor under hydrogenation conditions.

  • Chiral Separation: Use of chiral stationary phases in chromatography or enzymatic resolution to isolate the (S)-enantiomer .

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield (%)Purity (%)
Friedel-CraftsAlCl3\text{AlCl}_3, CF3CO2CF3\text{CF}_3\text{CO}_2\text{CF}_3, 0°C65–70>90
Reductive AminationNH3\text{NH}_3, Pd/C\text{Pd/C}, H2\text{H}_2, 50°C80–85>95
Chiral ResolutionChiral HPLC (Cellulose-based column)40–50>99

Optimization Challenges

Achieving high enantiomeric excess (ee) requires precise control of reaction parameters. Solvent choice (e.g., acetonitrile vs. dimethylformamide) and catalyst loading significantly impact selectivity. The hydrochloride salt form, commonly used for stability, is obtained via treatment with hydrochloric acid .

Reactivity and Functionalization

Nucleophilic Substitution

The primary amine group participates in nucleophilic reactions, such as:

  • Acylation: Formation of amides with acyl chlorides.

  • Sulfonylation: Reaction with sulfonyl chlorides to yield sulfonamides.

The trifluoromethyl groups stabilize transition states, enabling reactions under milder conditions compared to non-fluorinated analogs.

Applications in Medicinal Chemistry

Drug Candidates

The compound’s fluorine atoms enhance pharmacokinetic properties by:

  • Increasing lipophilicity, improving blood-brain barrier penetration.

  • Blocking metabolic hotspots, extending half-life.

It serves as a key intermediate in protease inhibitors and kinase-targeted therapies.

Materials Science

In polymer chemistry, the trifluoromethyl groups contribute to:

  • Thermal Stability: Degradation temperatures exceeding 300°C.

  • Chemical Resistance: Inertness to acids and bases.

Comparative Analysis with Structural Isomers

Table 3: 3- vs. 4-(Trifluoromethyl) Substitution Effects

Property3-(Trifluoromethyl) Isomer4-(Trifluoromethyl) Isomer
Dipole Moment (Debye)4.2 (higher asymmetry)3.8
Melting Point (°C)98–100 (hydrochloride) Not reported
Solubility in WaterLow (hydrophobic CF3_3 groups)Similar

The meta-substitution in the (S)-enantiomer creates greater steric hindrance, affecting binding kinetics in biological targets compared to the para-isomer .

Future Directions

  • Catalytic Asymmetric Synthesis: Developing enantioselective protocols to improve ee and yield.

  • Pharmacological Studies: Evaluating in vivo efficacy and toxicity profiles.

  • Material Applications: Exploring use in fluorinated polymers for electronics.

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